molecular formula C16H13Br2IN2O3 B11552363 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11552363
M. Wt: 568.00 g/mol
InChI Key: DOCQEWMMKHQRDW-DNTJNYDQSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dibromo-6-methoxyphenol and 3-iodobenzaldehyde.

    Formation of Intermediate: The phenol is reacted with chloroacetyl chloride to form 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.

    Final Product: The hydrazide is finally condensed with 3-iodobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide moiety can be reduced to form an amine.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.

    Reduction: Products may include 2-(2,4-dibromo-6-methoxyphenoxy)ethylamine.

    Substitution: Products may include derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms may enhance its binding affinity to target proteins through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is unique due to the combination of bromine, iodine, and methoxy functional groups, which may impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13Br2IN2O3

Molecular Weight

568.00 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(3-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2IN2O3/c1-23-14-7-11(17)6-13(18)16(14)24-9-15(22)21-20-8-10-3-2-4-12(19)5-10/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

DOCQEWMMKHQRDW-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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